molecular formula C17H21N3O3 B2481619 N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 921786-55-2

N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

Cat. No. B2481619
CAS RN: 921786-55-2
M. Wt: 315.373
InChI Key: ZIFVVRNKEONXKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide and similar compounds involves multi-step chemical reactions, starting from basic organic substrates to the final product. A specific example includes the preparation of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, showcasing the complexity and precision required in the synthesis of such molecules (Zou Xia, 2001).

Molecular Structure Analysis

The molecular structure of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide and its derivatives has been analyzed through various techniques, including X-ray diffraction. These studies reveal detailed insights into the molecular geometry, bond lengths, angles, and intermolecular interactions, contributing to the understanding of its chemical behavior and reactivity (Zou Xia, 2001).

Chemical Reactions and Properties

The chemical reactivity and properties of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide involve its interactions with various reagents and conditions. These reactions can lead to the formation of new compounds, showcasing its versatility as a chemical building block. The compound's reactivity is influenced by its functional groups, which can participate in various chemical transformations, including oxidation, reduction, and hydrolysis.

Physical Properties Analysis

The physical properties of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide, such as melting point, boiling point, solubility, and crystal structure, are critical for its characterization and application in different fields. The crystalline structure and physical state significantly influence its solubility and stability, which are essential parameters for its practical applications (Zou Xia, 2001).

Scientific Research Applications

Synthesis and Characterization

A study on the synthesis and characterization of novel derivatives related to this compound showcases its potential in the development of new chemicals with varied applications. The synthesis involves creating new compounds with potential cytotoxic activity against specific cell lines, indicating a pathway to developing new anticancer agents or biological research tools (Hassan, Hafez, & Osman, 2014).

Insecticidal Activities

Research into N-tert-butyl derivatives has revealed their utility in the design of insect growth regulators. These studies have led to the development of compounds with enhanced solubility, hydrophobicity, and insecticidal activity, providing valuable insights for agricultural applications and pest control strategies (Zhao et al., 2007).

Ecdysteroid Agonist Properties

Methoxyfenozide, a derivative within the same chemical class, binds with high affinity to the ecdysone receptor complex in lepidopteran insects, functioning as a potent agonist. This compound shows high insecticidal efficacy against various caterpillar pests, demonstrating its significance in pest management and ecological research (Carlson et al., 2001).

Antioxidant Properties

The study of N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives for modulating genotoxicity reveals the compound's potential as an antioxidant. This research highlights its application in studying free radical involvement in DNA damage and its modulation by cellular repair systems, providing insights into the mechanisms of antioxidant activity and cellular protection (Skolimowski et al., 2010).

Chemical and Biological Properties

The examination of related compounds for their chemical and biological properties, including their binding affinity to receptor complexes and efficacy against pests, underscores the broad potential of N-tert-butyl derivatives in chemical biology, pharmacology, and agricultural sciences (Wang et al., 2011).

properties

IUPAC Name

N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-8-6-7-9-12(11)20-14(21)10-13(23-5)15(19-20)16(22)18-17(2,3)4/h6-10H,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFVVRNKEONXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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